molecular formula C24H24FN5O2 B2899452 9-(2,3-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-43-8

9-(2,3-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2899452
CAS No.: 922453-43-8
M. Wt: 433.487
InChI Key: VXGIQPIZNDQHQF-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic pyrimido[2,1-f]purine-dione family, characterized by a fused pyrimidine-purine core. Key structural features include:

  • Position 9: A 2,3-dimethylphenyl group, enhancing lipophilicity and steric bulk.
  • Position 1: A methyl group, contributing to metabolic stability .
    The fluorine atom in the 2-fluorobenzyl moiety may influence binding affinity through polar interactions, while the dimethylphenyl group likely impacts solubility and membrane permeability.

Properties

IUPAC Name

9-(2,3-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-15-8-6-11-19(16(15)2)28-12-7-13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-9-4-5-10-18(17)25/h4-6,8-11H,7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGIQPIZNDQHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrimido[2,1-f]purine-dione scaffold is highly modifiable. Key analogs and their properties are summarized below:

Compound Name / ID (Reference) Substituents (Positions) Molecular Weight Key Activities / Notes Synthesis Yield (%)
Target Compound 9: 2,3-dimethylphenyl; 3: 2-fluorobenzyl ~449.9* Not reported; structural focus N/A
9-(2-Chloro-6-Fluorobenzyl) analog 9: 2-chloro-6-fluorobenzyl ~432.8 Dual MAO-B inhibitor; neuroprotective N/A
9-(5-Chloro-2-Methylphenyl) analog 9: 5-chloro-2-methylphenyl; 3: phenethyl 449.9 No bioactivity reported N/A
10-Ethyl-1,3-dimethyl analog 10: ethyl; core: diazepino ring 277.3 PDE4B1/PDE10A inhibition (IC₅₀ ~25 µM) 38%
Antiinflammatory pyrimidopurinedione 6-hydroxy; 7: prenyl group ~420.4 AAR model potency (comparable to naproxen) N/A

*Estimated based on structural similarity to .

Key Observations :

  • Fluorine vs. Chlorine : The 2-fluorobenzyl group in the target compound may offer improved metabolic stability over chloro analogs due to reduced electrophilicity .
  • Aromatic vs.
  • Ring Expansion: Diazepino ring analogs (e.g., ) exhibit PDE inhibition, suggesting core flexibility influences target selectivity.

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts : The target’s 2-fluorobenzyl group would produce distinct ¹⁹F NMR signals (cf. δ −115 ppm in ).
  • IR Signatures : All analogs share carbonyl stretches (~1,700 cm⁻¹), but fluorinated compounds show additional C-F vibrations (~1,100 cm⁻¹) .
  • Solubility : The target’s dimethylphenyl group likely reduces aqueous solubility compared to hydroxylated analogs .

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